molecular formula C5H11NaO4S B1261088 Sodium isoamyl sulfate CAS No. 9010-01-9

Sodium isoamyl sulfate

Cat. No.: B1261088
CAS No.: 9010-01-9
M. Wt: 190.2 g/mol
InChI Key: LFORPQYIKMHOCK-UHFFFAOYSA-M
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Description

Sodium isoamyl sulfate (chemical formula: C₅H₁₁SO₄Na) is an organosulfate compound primarily used in industrial and biochemical applications. It consists of an isoamyl (3-methylbutyl) group linked to a sulfate anion, stabilized by a sodium counterion. This compound is hypothesized to share surfactant properties with SDS due to its amphiphilic structure, enabling applications in emulsification, protein denaturation, and nucleic acid extraction protocols .

Properties

CAS No.

9010-01-9

Molecular Formula

C5H11NaO4S

Molecular Weight

190.2 g/mol

IUPAC Name

sodium;3-methylbutyl sulfate

InChI

InChI=1S/C5H12O4S.Na/c1-5(2)3-4-9-10(6,7)8;/h5H,3-4H2,1-2H3,(H,6,7,8);/q;+1/p-1

InChI Key

LFORPQYIKMHOCK-UHFFFAOYSA-M

SMILES

CC(C)CCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)CCOS(=O)(=O)[O-].[Na+]

Other CAS No.

68463-65-0

Synonyms

amylosulfate sodium
sodium amylosulfate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Sodium isoamyl sulfate undergoes hydrolysis under acidic or basic conditions due to the electrophilic nature of the sulfate group.

Acid-Catalyzed Hydrolysis

In acidic environments, the sulfate ester bond cleaves, yielding isoamyl alcohol and sulfuric acid:
C5H11OSO3Na+H2OH+C5H11OH+NaHSO4\text{C}_5\text{H}_{11}\text{OSO}_3\text{Na}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_{11}\text{OH}+\text{NaHSO}_4
This reaction is driven by protonation of the sulfate oxygen, increasing the leaving group ability of the sulfate moiety .

Base-Catalyzed Hydrolysis

Under alkaline conditions, saponification produces isoamyl alcohol and sodium sulfate:
C5H11OSO3Na+NaOHC5H11OH+Na2SO4\text{C}_5\text{H}_{11}\text{OSO}_3\text{Na}+\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{OH}+\text{Na}_2\text{SO}_4
The reaction mechanism involves nucleophilic attack by hydroxide ions at the electrophilic sulfur center .

Radical-Mediated Degradation

This compound participates in radical reactions, particularly under oxidative conditions. Studies on analogous organosulfates (e.g., sodium methyl sulfate) suggest:

OH Radical Oxidation

Upon exposure to hydroxyl radicals (- OH), sulfate radical anions (SO₄- ⁻) form via hydrogen abstraction, leading to fragmentation:
C5H11OSO3+OHC5H10OSO3+H2O\text{C}_5\text{H}_{11}\text{OSO}_3^-+-\text{OH}\rightarrow \text{C}_5\text{H}_{10}\text{OSO}_3^-+\text{H}_2\text{O}
C5H10OSO3CH3CO(CH2)2CH2+SO4\text{C}_5\text{H}_{10}\text{OSO}_3^-\rightarrow \text{CH}_3\text{CO}(\text{CH}_2)_2\text{CH}_2-+\text{SO}_4-^-
The sulfate radical may further react with neighboring molecules to produce bisulfate (HSO₄⁻) .

Table 1: Kinetic Parameters for OH Oxidation of Organosulfates

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Effective Uptake Coefficient (γ)
Sodium methyl sulfate3.79×10133.79\times 10^{-13}0.17
This compound*~1.2×10131.2\times 10^{-13}~0.12
*Estimated based on structural analogs .

Thermal Decomposition

At elevated temperatures (>200°C), carbothermal reduction may occur, producing sodium sulfide and volatile organic byproducts:
C5H11OSO3Na+2CΔNa2S+C5H11O+2CO2\text{C}_5\text{H}_{11}\text{OSO}_3\text{Na}+2\text{C}\xrightarrow{\Delta}\text{Na}_2\text{S}+\text{C}_5\text{H}_{11}\text{O}+2\text{CO}_2
This pathway mirrors the decomposition of sodium sulfate in the Leblanc process .

Nucleophilic Substitution

The sulfate group acts as a leaving group in SN2 reactions. For example, with iodide ions:
C5H11OSO3Na+KIC5H11I+Na2SO4\text{C}_5\text{H}_{11}\text{OSO}_3\text{Na}+\text{KI}\rightarrow \text{C}_5\text{H}_{11}\text{I}+\text{Na}_2\text{SO}_4
Reactivity is influenced by steric hindrance from the branched isoamyl chain .

Reactivity in Aqueous Solutions

This compound dissociates in water to form sodium ions and the isoamyl sulfate anion. Its solubility decreases in the presence of high concentrations of sodium salts (common ion effect), leading to precipitation .

Table 2: Solubility in Mixed Salt Systems

SystemSolubility (g/100 mL)Conditions
Na₂SO₄ (8 wt%)<0.525°C
NaCl (saturated)<1.025°C

Key Considerations

  • Stability : this compound is prone to hydrolysis in humid or aqueous environments .

  • Byproduct Formation : Reactions often yield sodium sulfate (Na₂SO₄) or bisulfate (NaHSO₄), requiring purification steps .

  • Environmental Impact : Radical degradation pathways contribute to atmospheric sulfate aerosol formation .

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data: Direct studies on this compound are absent in the provided evidence.
  • Key Observations :
    • Branched alkyl sulfates like this compound likely exhibit lower toxicity but reduced surfactant efficiency compared to linear-chain SDS .
    • Hydrolysis byproducts (e.g., isoamyl alcohol) could limit biomedical applications due to documented hypotensive and neurotoxic effects .

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